molecular formula C11H14O3 B3126494 Methyl (4-ethylphenyl)(hydroxy)acetate CAS No. 33458-32-1

Methyl (4-ethylphenyl)(hydroxy)acetate

Cat. No.: B3126494
CAS No.: 33458-32-1
M. Wt: 194.23 g/mol
InChI Key: YNSBTOBMCGPQIQ-UHFFFAOYSA-N
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Description

“Methyl (4-ethylphenyl)(hydroxy)acetate” is a chemical compound that can be used for pharmaceutical testing .


Synthesis Analysis

While there isn’t specific information available on the synthesis of “this compound”, there are related compounds that have been synthesized. For instance, the synthesis method of 4-methoxy methyl acetoacetate involves a reaction between methyl methoxyacetate and methyl acetate under the action of alkali by heating . Another example is the synthesis of ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate, which is confirmed by FTIR, 1H and 13C NMR spectroscopy .


Molecular Structure Analysis

The molecular structure of a compound similar to “this compound”, known as “4-Ethylphenyl acetate”, has a molecular formula of C10H12O2 . Another related compound, “Ethyl (4-methoxyphenyl)acetate”, has a molecular formula of C11H14O3 .


Chemical Reactions Analysis

Esters, like “this compound”, can undergo various chemical reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also undergo trans-esterification reactions to form different esters .


Physical and Chemical Properties Analysis

While specific physical and chemical properties for “this compound” are not available, a related compound, “4-Ethylphenyl acetate”, has a molecular formula of C10H12O2 . Another related compound, “Ethyl (4-methoxyphenyl)acetate”, has a molecular formula of C11H14O3 and an average mass of 194.227 Da .

Safety and Hazards

When handling chemicals like “Methyl (4-ethylphenyl)(hydroxy)acetate”, it’s important to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, and avoid contact with skin, eyes or clothing. Ingestion and inhalation should also be avoided .

Properties

IUPAC Name

methyl 2-(4-ethylphenyl)-2-hydroxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-3-8-4-6-9(7-5-8)10(12)11(13)14-2/h4-7,10,12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSBTOBMCGPQIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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